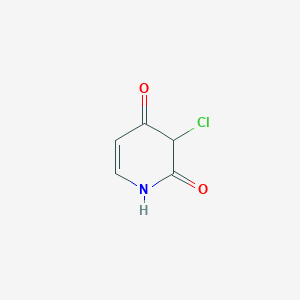

3-chloro-1H-pyridine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClNO2 |

|---|---|

Molecular Weight |

145.54 g/mol |

IUPAC Name |

3-chloro-1H-pyridine-2,4-dione |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2,4H,(H,7,9) |

InChI Key |

BIQAAEIQQKJZFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C(C1=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 1h Pyridine 2,4 Dione and Its Derivatives

Classical Multi-Step Synthetic Routes

The classical approaches to synthesizing 3-chloro-1H-pyridine-2,4-dione and its analogs often involve the initial construction of the core pyridine-2,4-dione ring system, followed by targeted modifications.

Strategies involving Precursors of the Pyridine-2,4-dione Core

The synthesis of the foundational pyridine-2,4-dione structure is a critical first step in many classical routes. These methods typically build the heterocyclic ring from acyclic precursors through condensation reactions. While specific examples directly leading to this compound are not extensively detailed in the provided results, the general principles of pyridine (B92270) ring formation are well-established. For instance, the Hantzsch pyridine synthesis, a well-known method, involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt. pharmaguideline.com Another classical approach is the Guareschi-Thorpe synthesis, which utilizes the condensation of cyanoacetamide with a 1,3-diketone. acsgcipr.org These foundational reactions provide the pyridine ring, which can then undergo further functionalization.

Directed Halogenation Approaches for this compound

Once the pyridine-2,4-dione core is in place, direct halogenation is a key strategy for introducing a chlorine atom at the 3-position. The reactivity of the pyridine ring is influenced by the existing carbonyl groups, which can direct incoming electrophiles. Because the pyridine ring is electron-deficient, electrophilic substitution can be challenging and may require harsh conditions. pharmaguideline.comyoutube.com

One common strategy to facilitate halogenation is the activation of the pyridine ring. This can be achieved by converting the pyridine to its N-oxide derivative. wikipedia.orgnih.gov The N-oxide is more susceptible to electrophilic attack. Subsequent treatment with a chlorinating agent, such as phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), can introduce the chlorine atom. Another approach involves metalation-trapping sequences, where a directing group guides a metalating agent to a specific position, followed by quenching with a chlorine source. nih.gov For instance, lithiation of a pyridine derivative can be directed to a specific carbon, which then reacts with an electrophilic chlorine source. researchgate.net A patent describes the one-step synthesis of 6-chloro-3H-oxazolo[4,5-b]pyridin-2-one from oxazolo[4,5-b]pyridin-2(3H)-one using N-chlorosuccinimide (NCS) as the chlorinating agent. google.com

Functional Group Interconversions in Pyyridine-2,4-dione Synthesis

Functional group interconversions represent another classical avenue for arriving at this compound. This can involve the transformation of an existing functional group on the pyridine-2,4-dione ring into a chloro substituent. For example, a hydroxyl group at the 3-position could potentially be converted to a chloro group using a suitable chlorinating agent. Similarly, a primary amino group at the 3-position might be converted to a chloro group via a Sandmeyer-type reaction, which involves diazotization followed by treatment with a copper(I) chloride solution.

Advanced One-Pot and Multicomponent Reactions

To improve efficiency and reduce the number of synthetic steps, advanced one-pot and multicomponent reactions (MCRs) have been developed for the synthesis of highly substituted pyridines, including derivatives that could serve as precursors to or include the this compound structure. bohrium.com MCRs are convergent reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov

Condensation Reactions for Pyridine Ring Formation

Many advanced synthetic methods still rely on condensation reactions as the key step in forming the pyridine ring. acsgcipr.orgbaranlab.org These modern approaches, however, often employ novel catalysts or reaction conditions to improve yields and selectivity. For instance, a one-pot, three-component synthesis of polysubstituted pyridines can be achieved by reacting an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate (B1210297). organic-chemistry.org This method proceeds under mild conditions and without the need for an additional acid catalyst. organic-chemistry.org Another example is a four-component reaction involving an aldehyde, malononitrile, an active methylene (B1212753) carbonyl compound, and ammonium acetate, which can be performed under microwave irradiation for rapid and efficient synthesis of pyridines. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

| Three-component | Alkynone, 1,3-dicarbonyl compound, ammonium acetate | Mild conditions, no acid catalyst, good yields | organic-chemistry.org |

| Four-component | Aldehyde, malononitrile, active methylene carbonyl compound, ammonium acetate | Microwave-assisted, short reaction times, high yields | nih.gov |

| Three-component | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine mediated, reflux in ethanol (B145695) | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of the pyridine-2,4-dione framework, offering pathways to overcome activation barriers, improve reaction rates, and control selectivity. Both homogeneous and heterogeneous catalysts, as well as organocatalysts, have been successfully employed in the construction of these heterocyclic systems.

Role of Homogeneous Catalysts

Homogeneous catalysts, which exist in the same phase as the reactants, have been utilized in the synthesis of pyridine derivatives. For instance, ruthenium-catalyzed one-pot synthesis of 2,4-diarylsubstituted pyridines has been described, demonstrating the utility of transition metal complexes in solution-phase reactions. rsc.org Protic pyridinium (B92312) ionic liquids, such as those derived from 2-methylpyridine (B31789) and trifluoromethanesulfonic acid, have also been synthesized and employed as acidic catalysts in various organic transformations. ionike.com These catalysts offer mild reaction conditions and high efficiency.

Application of Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and reusability, aligning with the principles of green chemistry. A variety of solid-supported catalysts have been developed for the synthesis of pyridine and pyrimidine (B1678525) derivatives.

Magnetically recoverable nano-catalysts have emerged as a particularly promising class of heterogeneous catalysts. nih.gov These materials, often based on an iron oxide core (Fe₃O₄) coated with a catalytic layer, can be easily removed from the reaction mixture using an external magnet. nih.gov Examples include silica-supported sulfonic acid on magnetic nanoparticles (Fe₃O₄@SiO₂@Pr-SO₃H), which has been used as an acidic catalyst in multicomponent reactions to produce complex pyridine derivatives. nih.govrsc.org Other magnetic catalysts, such as those based on cobalt ferrite (B1171679) (CoFe₂O₄) functionalized with sulfonic acid (CoFe₂O₄@SiO₂–SO₃H), have also been reported for the synthesis of pyrazolo[3,4-b]pyridines. rsc.org

The use of nickel-based heterogeneous catalysts, such as NiCoSe₂ and NiCo₂S₄, has been explored for the synthesis of dihydropyrimidine-2-ones/thiones, demonstrating high yields and good recyclability. rsc.org Furthermore, zinc sulfide (B99878) nanoparticles have been shown to be effective catalysts for the synthesis of 5-cyano-2-pyridinones. nih.gov

Table 1: Examples of Heterogeneous Catalysts in Pyridine and Pyrimidine Synthesis

| Catalyst | Reactants | Product | Key Features |

| Fe₃O₄@SiO₂@Pr-SO₃H | 1,3-indandione, aromatic aldehydes, acetophenone, ammonium acetate | Indeno[1,2-b]pyridines | Magnetically recoverable, solvent-free conditions. nih.govrsc.org |

| CoFe₂O₄@SiO₂–SO₃H | Not specified | Pyrazolo[3,4-b]pyridines | Reusable nano-catalyst. rsc.org |

| NiCoSe₂ / NiCo₂S₄ | Not specified | Dihydropyrimidine-2-ones/thiones | High yield, recyclable. rsc.org |

| Zn-SSA | Not specified | 5-cyano-2-pyridinone | Effective catalyst. nih.gov |

| SiO₂-Pr-SO₃H | Meldrum's acid, methyl acetoacetate, benzaldehyde (B42025) derivatives, ammonium acetate | 3,4-dihydro-2-pyridone derivatives | Efficient, solvent-free conditions. nih.gov |

Organocatalysis in Pyridine-2,4-dione Framework Construction

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a powerful tool in synthetic chemistry. Pyridine itself can act as an organocatalyst in certain reactions, such as the reductive ozonolysis of alkenes, by promoting the fragmentation of carbonyl oxides. organic-chemistry.orgnih.gov This highlights the potential for the pyridine framework to participate in its own formation or in the synthesis of related structures.

More broadly, organocatalysts are being investigated for the construction of various heterocyclic scaffolds. researchgate.net For instance, the synthesis of cycloalkane-fused pyridines has been achieved using ammonium fluoride (B91410) as a catalyst under mild conditions. researchgate.net The development of chiral pyridine derivatives as organocatalysts is also an active area of research, aiming to control the stereochemistry of reaction products. researchgate.net The use of organocatalysis offers a metal-free alternative for the synthesis of complex molecules. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its derivatives. rasayanjournal.co.inrsc.org Key areas of focus include the reduction or elimination of hazardous solvents and the use of environmentally benign reaction media. rsc.org

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers numerous benefits, including reduced waste, lower costs, and simplified purification procedures. Several catalytic systems for the synthesis of pyridine and pyrimidine derivatives have been successfully implemented under solvent-free conditions.

For example, the synthesis of indeno[1,2-b]pyridines using the magnetically recoverable catalyst Fe₃O₄@SiO₂@Pr-SO₃H is performed at 80 °C without any solvent. nih.govrsc.org Similarly, a one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives using SiO₂-Pr-SO₃H as a catalyst is also carried out under solvent-free conditions. nih.gov These methods demonstrate the feasibility of producing complex heterocyclic compounds in a more environmentally friendly manner.

Utilization of Green Solvents (e.g., Water, Ionic Liquids, Glycerol)

When a solvent is necessary, the use of green alternatives to traditional volatile organic compounds is a key aspect of sustainable synthesis. Water, ionic liquids, and glycerol (B35011) are prominent examples of green solvents that have been explored in the synthesis of pyridine-2,4-dione and related heterocycles. rasayanjournal.co.inrsc.org

Water is an abundant, non-toxic, and inexpensive solvent. Its use in organic synthesis has been shown to sometimes offer unique reactivity and selectivity. researchgate.net The synthesis of furo[2,3-d]pyrimidine-2,4-dione derivatives has been achieved in water without a catalyst. researchgate.net Additionally, a significant improvement in the yield of 3,4-dihydro-2-pyridone derivatives was observed when the reaction was conducted in water compared to ethanol. nih.gov

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, non-flammability, and thermal stability. rsc.orgnih.gov They can act as both the solvent and the catalyst in a reaction. researchgate.net Pyridinium-based ionic liquids have been synthesized and used as catalysts for various organic reactions. ionike.comnih.gov The synthesis of dihydropyrano[3,2-b]pyran derivatives has also been reported using pyridinium-based ionic liquids. researchgate.net

Glycerol , a byproduct of biodiesel production, is a biodegradable, non-toxic, and high-boiling point solvent. rsc.orgunina.it It has been successfully employed as a reaction medium for the synthesis of various heterocyclic compounds, including pyridine derivatives. researchgate.netcsic.es The aminocyclization of glycerol with ammonia represents a potential alternative for the synthesis of pyridine compounds. researchgate.net

Table 2: Application of Green Solvents in Heterocyclic Synthesis

| Green Solvent | Reaction | Key Advantages |

| Water | Synthesis of furo[2,3-d]pyrimidine-2,4-diones | Catalyst-free, environmentally benign. researchgate.netresearchgate.net |

| Water | Synthesis of 3,4-dihydro-2-pyridone derivatives | Improved yields compared to organic solvents. nih.gov |

| Ionic Liquids | General organic synthesis | Reusable, thermally stable, can act as catalysts. rsc.orgnih.govresearchgate.net |

| Glycerol | Synthesis of pyridine derivatives | Biodegradable, non-toxic, renewable resource. rsc.orgunina.itresearchgate.netcsic.es |

Microwave-Assisted Synthetic Protocols

No specific research findings on the microwave-assisted synthesis of this compound or its direct derivatives are available in the reviewed scientific literature.

Ultrasound-Assisted Synthetic Protocols

There are no specific research findings on the ultrasound-assisted synthesis of this compound or its direct derivatives reported in the reviewed scientific literature.

Chemical Reactivity and Derivatization Strategies of 3 Chloro 1h Pyridine 2,4 Dione

Nucleophilic Substitution Reactions at the C-3 Chloro Position

The chlorine atom at the C-3 position of the 1H-pyridine-2,4-dione ring is activated towards nucleophilic aromatic substitution (SNAr). The adjacent electron-withdrawing carbonyl groups at C-2 and C-4 help to stabilize the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the displacement of the chloride ion.

Amination Reactions

The introduction of nitrogen-based nucleophiles at the C-3 position is a common strategy for synthesizing a diverse range of derivatives. This amination can be achieved with various primary and secondary amines, as well as with ammonia (B1221849). The reaction typically proceeds by nucleophilic attack of the amine at the C-3 carbon, leading to the formation of 3-amino-1H-pyridine-2,4-dione derivatives.

These reactions can be performed under thermal conditions, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which helps to solvate the charged intermediate. In some cases, a base such as potassium carbonate or triethylamine is added to neutralize the hydrogen chloride that is formed as a byproduct. More advanced methods may employ palladium-catalyzed amination (Buchwald-Hartwig amination), although for activated substrates like 3-chloro-1H-pyridine-2,4-dione, thermal SNAr is often sufficient. The development of site-selective functionalization of N-heteroarenes is a highly desirable goal in streamlined synthesis, and direct amination of pyridines is an important methodology. wikipedia.org

Table 1: Representative Amination Reactions on Chloro-Substituted Heterocycles

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Aliphatic Secondary Amines | LiHMDS, Pd catalyst | C4-aminated product | acs.org |

| Aromatic Amines | No catalyst | C4-aminated product | acs.org |

| Aqueous Ammonia | Pyridinium (B92312) salt intermediate | 4-Aminopyridine product | wikipedia.org |

| Benzylamine | EtOH, 25°C | 3-[(Benzylamino)methylene] derivative | nih.gov |

| Piperidine | EtOH, 25°C | 3-(Piperidin-1-ylmethylene) derivative | nih.gov |

Alkylation and Arylation Reactions

Carbon-carbon bond formation at the C-3 position can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for the arylation of this compound. researchgate.net This palladium-catalyzed reaction involves the coupling of the chloro-substituted pyridine (B92270) with an aryl or heteroaryl boronic acid or its ester in the presence of a base. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalyst systems include those based on Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand. nih.gov

Alkylation at the C-3 position is more challenging via direct substitution but can be accomplished using organometallic reagents through cross-coupling reactions such as the Negishi coupling (using organozinc reagents) or Stille coupling (using organotin reagents). These methods provide a route to introduce a variety of alkyl and vinyl groups at the C-3 position.

Table 2: Examples of Suzuki-Miyaura Coupling with Chloro- and Triflato-Pyridines

| Coupling Partner | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Boronic Acids | Pd(OAc)2/PCy3 | Base, Solvent | Biaryl pyrazolo[3,4-b]pyridines | researchgate.net |

| 1-Alkenyl-2-pinacol boronates | Pd(PPh3)4 | K3PO4, Dioxane | 3-Alkenylpyridines | nih.gov |

| Aryl Chlorides | Pd2dba3, Ligand | KF, Dioxane | o,m'-Bipyridine | nih.gov |

Other Halogen Exchange or Substitution Pathways

The chloro group at the C-3 position can be replaced by other halogens through halogen exchange (HALEX) reactions. For instance, treatment with a fluoride (B91410) source such as potassium fluoride in a high-boiling polar aprotic solvent can yield the corresponding 3-fluoro-1H-pyridine-2,4-dione. The synthesis of 3-fluoropyridines is of interest as the introduction of fluorine can significantly alter the biological properties of a molecule. acs.org Similarly, reaction with sodium bromide or sodium iodide can lead to the formation of the 3-bromo and 3-iodo derivatives, respectively. These heavier halogenated analogs can serve as valuable intermediates for further cross-coupling reactions, as the carbon-halogen bond reactivity towards oxidative addition in palladium-catalyzed cycles generally follows the order C-I > C-Br > C-Cl.

Reactions Involving the Dione (B5365651) Functionality

The 1,3-dione system within the this compound molecule imparts a distinct reactivity pattern, primarily governed by keto-enol tautomerism and the electrophilic nature of the carbonyl carbons.

Keto-Enol Tautomerism and its Impact on Reactivity

The 1H-pyridine-2,4-dione ring system can exist in several tautomeric forms due to the presence of the dione functionality. The primary equilibrium is between the diketo form (1H-pyridine-2,4-dione) and two possible enol forms: 4-hydroxy-1H-pyridin-2(3H)-one and 2-hydroxy-1H-pyridin-4(3H)-one. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the electronic effects of substituents on the ring. mdpi.comwayne.edu

In many heterocyclic systems, the enol form can be stabilized by aromaticity. mdpi.comresearchgate.net The tautomeric equilibrium has a profound impact on the reactivity of the molecule. The enol forms possess a nucleophilic hydroxyl group, which can undergo O-alkylation or O-acylation reactions. The presence of the enol tautomers also affects the reactivity of the ring itself, as the electron-donating nature of the hydroxyl group can influence the regioselectivity of electrophilic substitution reactions. Spectroscopic techniques such as NMR and UV-Visible spectroscopy are instrumental in studying these tautomeric equilibria. mdpi.com

Electrophilic and Nucleophilic Additions to Carbonyl Groups

The carbonyl groups at the C-2 and C-4 positions are electrophilic and can undergo nucleophilic addition reactions. wikipedia.org Strong nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. For instance, reaction with Grignard reagents or organolithium compounds could potentially lead to the formation of tertiary alcohols after acidic workup. However, these strong bases can also deprotonate the N-H or α-carbon positions.

Condensation reactions with amines or hydrazines at one of the carbonyl groups are also possible, leading to the formation of imines or hydrazones, respectively. These reactions are often catalyzed by acid.

Electrophilic attack on the pyridine ring of this compound is generally disfavored due to the strongly deactivating effect of the two carbonyl groups and the inherent electron-deficient nature of the pyridine ring. study.comquora.com If forced under harsh conditions, electrophilic substitution would be predicted to occur at the C-5 position, which is meta to both carbonyl groups and ortho to the nitrogen atom.

Reduction and Oxidation Reactions of the Dione System

The dione functionality within the this compound molecule presents opportunities for both reduction and oxidation reactions, which can be used to introduce further chemical diversity.

Oxidation: The oxidation of cyclic keto systems analogous to the dione in this compound can lead to the formation of vicinal dicarbonyl compounds. For instance, the oxidation of related 4-oxo-tetrahydroindazoles with reagents like selenious acid has been shown to yield the corresponding 4,5-dioxo derivatives researchgate.net. This suggests that the dione system in this compound could potentially be further oxidized under similar conditions to introduce additional carbonyl functionality, although specific studies on this substrate are not prevalent. Such transformations would yield highly electrophilic intermediates suitable for subsequent reactions.

Reduction: Conversely, the carbonyl groups of the dione system are susceptible to reduction. Standard reduction protocols using hydride reagents could selectively or fully reduce one or both carbonyls to hydroxyl groups. For example, the reduction of the carbonyl and imine groups in a dichloro-substituted imine was achieved using sodium borohydride (NaBH4) and diisobutylaluminium hydride (DIBAL-H), respectively chemrxiv.org. While not a direct analogue, this demonstrates the feasibility of reducing carbonyls within complex heterocyclic systems. The choice of reducing agent and reaction conditions would be critical in controlling the extent of reduction and the stereochemistry of the resulting hydroxyl groups.

Cycloaddition and Annulation Reactions of this compound

Cycloaddition and annulation reactions are powerful tools for the construction of polycyclic systems. The electron-deficient nature of the pyridine ring, enhanced by the chloro and dione substituents, makes this compound a potential candidate for various cycloaddition pathways.

Formation of Fused Heterocyclic Systems

The pyridine core of this compound is a suitable scaffold for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science ias.ac.innih.gov. Annulation strategies often involve the construction of a new ring onto the existing pyridine framework.

One common approach involves the reaction of substituted pyridines with bifunctional reagents to build a new heterocyclic ring. For example, the synthesis of furo[2,3-b]pyridines has been accomplished starting from precursors like 2-chloro-3-iodo-pyridine ias.ac.in. This highlights how the halogen substituents on the pyridine ring can serve as handles for cyclization reactions. Similarly, this compound could serve as a precursor for various fused systems, such as pyrido[2,3-b]pyrazines or other nitrogen-containing heterocycles, through condensation reactions with appropriate dinucleophiles.

Electrochemical methods have also emerged as a powerful tool for synthesizing fused heterocycles, such as 1,2,4-triazolo[4,3-a]pyridines, through intramolecular C–N cross-coupling reactions rsc.org. These reagent-free methods offer a green and efficient alternative for constructing complex heterocyclic architectures from simple pyridine precursors.

A variety of fused systems can be generated, as illustrated by the different classes of pyridoacridines which are classified based on the ring fusion site nih.gov. The reactivity of this compound would likely be directed by the electronic and steric influences of its substituents in forming such fused systems.

Table 1: Examples of Annulation Reactions for Fused Pyridine Synthesis

| Starting Material | Reagent(s) | Fused Product | Reference |

|---|---|---|---|

| 2-chloro-3-iodo-pyridine | Sodium o-iodophenoxide, then Stille-Kelly reaction | Benzofuro[2,3-b]pyridine | ias.ac.in |

| 2-hydrazinopyridines | Aliphatic or (hetero)aromatic aldehydes | 1,2,4-Triazolo[4,3-a]pyridines | rsc.org |

Pericyclic Reactions and Cycloaddition Pathways

The pyridine ring system can participate in pericyclic reactions, particularly Diels-Alder or [4+2] cycloadditions, either as a diene or a dienophile, depending on the substituents and reaction partners. The electron-withdrawing nature of the chloro and dione groups in this compound would make it a more reactive dienophile.

The survey of literature on related dione systems, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD), reveals their extensive participation in Diels-Alder reactions as well as [3+2] and [4+2] cycloadditions acgpubs.orgresearchgate.net. These reactions are effective for creating new heterocyclic compounds and often proceed with high stereoselectivity acgpubs.orgresearchgate.net. This suggests that this compound could potentially undergo similar cycloaddition reactions with suitable dienes to form complex polycyclic adducts.

Furthermore, [3+2] cycloaddition reactions are also a viable pathway for constructing five-membered rings fused to the pyridine core. For instance, a self-[3+2] annulation of pyridinium salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones rsc.orgresearchgate.net.

Regioselectivity and Stereoselectivity in Reactions of this compound

The control of regioselectivity and stereoselectivity is a critical aspect of synthetic chemistry. In reactions involving substituted pyridines, the nature and position of the substituents play a crucial role in directing the outcome of the reaction.

For reactions involving intermediates like 3,4-pyridynes, which could potentially be generated from this compound, the regioselectivity of nucleophilic addition and cycloaddition is governed by the distortion of the aryne triple bond nih.govdntb.gov.uascispace.com. Proximal halide or sulfamate substituents can perturb this distortion, thereby controlling the position of attack by incoming reagents nih.govscispace.com. This principle could be applied to predict the regiochemical outcome of reactions involving derivatives of this compound.

In cycloaddition reactions, the regioselectivity is often dictated by the electronic properties of the reacting partners. For example, the reaction of unsymmetrical azo dienophiles with dienes containing electron-releasing or -withdrawing groups exhibits high regioselectivity researchgate.net. Similarly, the reaction of chloroethynylphosphonates with 4H-1,2,4-triazole-3-thiols affords fused heterocyclic compounds with high regioselectivity researchgate.net.

Stereoselectivity is also a key consideration, particularly in cycloaddition reactions where new chiral centers can be formed. The use of chiral catalysts or auxiliaries can induce high levels of stereocontrol. For example, chiral Lewis acid catalysts have been employed in [4+2] cycloaddition reactions to afford products with high enantioselectivity nih.gov.

Table 2: Factors Influencing Selectivity in Pyridine Reactions

| Reaction Type | Influencing Factor | Outcome | Reference(s) |

|---|---|---|---|

| Nucleophilic addition to pyridyne | Substituent-induced aryne distortion | Regioselectivity | nih.govscispace.com |

| Diels-Alder reaction | Electronic nature of diene and dienophile | Regioselectivity | researchgate.net |

| [4+2] Cycloaddition | Chiral Lewis Acid Catalyst | Enantioselectivity | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Chloro 1h Pyridine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. This data is fundamental to piecing together the compound's structure.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of pyridine (B92270) derivatives reveals characteristic chemical shifts for the protons attached to the pyridine ring. For a related compound, 3-chloropyridine (B48278), the proton signals appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Specifically, reported ¹H NMR data for 3-chloropyridine shows signals at approximately δ 8.79, δ 8.68, δ 7.99, and δ 7.57 ppm. chemicalbook.com The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the ring influences the electronic environment of the protons, causing them to resonate at these downfield shifts. The tautomeric nature of 3-chloro-1H-pyridine-2,4-dione, existing in equilibrium with its 3-chloro-2,4-dihydroxypyridine form, will significantly influence the observed ¹H NMR spectrum. The protons on the pyridine ring and the N-H or O-H protons will exhibit chemical shifts and coupling patterns that are dependent on the dominant tautomeric form in the specific solvent used for analysis.

Carbon-13 (¹³C) NMR Analysis

Below is an interactive table detailing the expected ¹³C NMR chemical shifts for a pyridinedione ring system.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (C=O) | 160-180 |

| C3 | Dependent on substitution |

| C4 (C=O) | 160-180 |

| C5 | 100-120 |

| C6 | 140-160 |

Heteronuclear NMR (e.g., ¹⁵N, if applicable)

Nitrogen-15 (¹⁵N) NMR spectroscopy can provide valuable insights into the electronic environment of the nitrogen atom within the pyridine ring, although it is a less common technique due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. researchgate.net The chemical shift of the nitrogen atom is sensitive to factors such as protonation, hybridization, and the presence of adjacent functional groups. researchgate.netnih.gov For pyridine itself, the ¹⁵N chemical shift is reported in various solvents. researchgate.netspectrabase.com In this compound, the ¹⁵N chemical shift would be influenced by the tautomeric equilibrium and the electron-withdrawing effects of the chlorine and carbonyl groups.

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals. A ¹H-¹H COSY spectrum reveals correlations between coupled protons, helping to establish the connectivity of protons within the pyridine ring. researchgate.net An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data. researchgate.netrsc.org For more complex structural elucidation, HMBC (Heteronuclear Multiple Bond Correlation) experiments can identify longer-range couplings between protons and carbons, further confirming the molecular structure. nih.govipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the precise molecular formula of a compound. rsc.org For this compound (C₅H₄ClNO₂), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. The presence of chlorine would also be evident from the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This technique provides unequivocal confirmation of the elemental composition of the molecule.

Ionization Techniques for Fragment Analysis

The mass spectrometric analysis of this compound involves soft ionization techniques to minimize excessive fragmentation and preserve the molecular ion, which is crucial for structural elucidation. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed methods for such heterocyclic compounds.

ESI is particularly suitable for analyzing polar molecules that can be readily ionized in solution. For this compound, ESI would typically be performed in positive ion mode, leading to the formation of a protonated molecule [M+H]⁺, or in negative ion mode, resulting in a deprotonated molecule [M-H]⁻. The choice of mode depends on the molecular structure and the pH of the solvent system. Given the presence of acidic N-H protons and the dione (B5365651) structure, both modes can yield valuable data.

APCI is another effective technique, often used for less polar molecules that are volatile enough to be vaporized. In the APCI source, a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange reactions. This method is also considered a soft ionization technique, typically producing the protonated molecule [M+H]⁺.

Once ionized, the molecule undergoes fragmentation, and the resulting pattern provides a fingerprint for its structure. The fragmentation of chloropyridine derivatives often involves characteristic losses. For this compound, key fragmentation pathways would likely include the initial loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). Subsequent fragmentation could involve the cleavage of the pyridine ring, often through the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN). Analysis of the isotopic pattern of the molecular ion is also critical; the presence of chlorine is confirmed by the M and M+2 peaks in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 145/147 | [C₅H₄ClNO₂]⁺ | Molecular Ion (M⁺) |

| 110 | [C₅H₃NO₂]⁺ | HCl |

| 109 | [C₅H₄NO₂]⁺ | Cl• |

| 82 | [C₄H₃NO]⁺ | Cl•, CO |

| 81 | [C₄H₄NO]⁺ | HCl, CO |

Infrared (IR) Spectroscopy

Vibrational Mode Analysis of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its various functional groups.

The most prominent features in the spectrum would arise from the carbonyl (C=O) groups of the dione structure. Typically, cyclic ketones and amides show strong C=O stretching vibrations in the region of 1650-1750 cm⁻¹. nih.gov The exact position can be influenced by ring strain and conjugation. For a pyridinedione, two distinct C=O stretching bands may be observed.

The N-H group in the pyridine ring will exhibit a stretching vibration, usually appearing as a moderate to sharp band in the 3100-3500 cm⁻¹ region. The presence of hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.

The carbon-carbon (C=C) and carbon-nitrogen (C-N) bonds within the aromatic ring give rise to a series of stretching vibrations, typically found in the 1400-1650 cm⁻¹ region. These peaks are often sharp and can be used as a fingerprint for the pyridine ring system. The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹, although its intensity can be variable.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100-3300 | N-H | Stretching |

| 1710-1750 | C=O (Ketone) | Stretching |

| 1660-1700 | C=O (Amide) | Stretching |

| 1550-1620 | C=C | Ring Stretching |

| 1400-1500 | C-N | Ring Stretching |

| 600-800 | C-Cl | Stretching |

Identification of Keto and Hydroxyl Forms

This compound can exist in equilibrium with its tautomeric enol (or hydroxyl) forms, such as 3-chloro-4-hydroxy-1H-pyridin-2-one and 3-chloro-2-hydroxy-1H-pyridin-4-one. IR spectroscopy is an excellent method to distinguish between these tautomers. nih.gov

The dione (keto) form is characterized by the strong C=O stretching absorptions discussed previously (around 1650-1750 cm⁻¹). nih.gov In contrast, the enol forms would show a distinct, broad absorption band in the high-frequency region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. nih.gov The appearance of this broad O-H band, coupled with a significant decrease in the intensity of, or disappearance of, the C=O ketone band, would be strong evidence for the presence of the enol tautomer. Furthermore, the enol form would also exhibit C=N stretching vibrations, which typically appear in the 1640-1690 cm⁻¹ range, potentially overlapping with the C=O amide band. The position and predominance of these peaks can be influenced by the solvent, temperature, and physical state (solid or solution) of the sample. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated system comprising the pyridine ring and the dione functional groups. The expected electronic transitions are primarily of two types: π → π* and n → π*.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) in the UV region, usually below 300 nm for pyridone systems.

The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups or the nitrogen atom of the ring) to a π* antibonding orbital. These transitions are lower in energy and are formally forbidden, resulting in weak absorption bands (low molar absorptivity, ε) at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands. researchgate.net For pyridones, these can be observed in the 300-400 nm range. researchgate.net The presence of the chlorine atom, an auxochrome, can cause a slight shift in the absorption maxima (λ_max) compared to the unsubstituted parent compound.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of this compound by affecting the energies of the electronic orbitals. slideshare.net

For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift), moving the absorption to a shorter wavelength. This is because polar solvents, especially protic ones like ethanol (B145695) or water, can stabilize the non-bonding electrons on the oxygen and nitrogen atoms through hydrogen bonding. This stabilization lowers the energy of the n-orbital, thus increasing the energy gap for the n → π* transition. libretexts.org

For π → π* transitions, an increase in solvent polarity generally causes a bathochromic shift (red shift), moving the absorption to a longer wavelength. This occurs because the π* antibonding orbital is typically more polar than the π bonding orbital. Therefore, polar solvents stabilize the excited state more than the ground state, reducing the energy gap for the transition. libretexts.orgacs.org

The tautomeric equilibrium between the keto and enol forms is also highly dependent on the solvent, which will, in turn, affect the UV-Vis spectrum. researchgate.net Non-polar solvents may favor one tautomer, while polar solvents may favor another, leading to different absorption profiles. researchgate.net Studies on similar pyridone systems have shown that the keto form tends to predominate in polar solvents. researchgate.net

Table 3: Predicted Solvent Effects on λ_max of this compound

| Transition Type | Solvent | Expected Shift | Reason |

|---|---|---|---|

| n → π | Polar (e.g., Ethanol) | Hypsochromic (Blue Shift) | Stabilization of ground state non-bonding orbitals. |

| n → π | Non-polar (e.g., Hexane) | Bathochromic (Red Shift) | Less stabilization of ground state orbitals. |

| π → π | Polar (e.g., Ethanol) | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state. |

| π → π | Non-polar (e.g., Hexane) | Hypsochromic (Blue Shift) | Less stabilization of the excited state. |

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Geometry and Bond Parameters

Data on the precise bond lengths, bond angles, and torsion angles of this compound are not currently available in the public domain. An X-ray diffraction study would be required to determine these fundamental parameters.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

A detailed analysis of the supramolecular architecture, including the identification of hydrogen bonding networks, potential pi-pi stacking interactions, and other non-covalent forces that govern the crystal packing of this compound, is not possible without experimental crystallographic data.

Confirmation of Tautomeric Forms in Solid State

The potential for tautomerism is a key characteristic of pyridinedione systems. However, without a solid-state structural analysis, the predominant tautomeric form of this compound in the crystalline state cannot be definitively confirmed.

Further research, specifically the synthesis of single crystals of this compound and their analysis by X-ray crystallography, is necessary to provide the foundational data for a comprehensive structural discussion.

Theoretical and Computational Investigations of 3 Chloro 1h Pyridine 2,4 Dione

Quantum Chemical Calculation Methodologies

The foundation of modern computational analysis for molecules like 3-chloro-1H-pyridine-2,4-dione lies in quantum chemical methods. These methodologies allow for the detailed examination of molecular properties at the electronic level.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of chemical systems. epstem.net This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler variable to treat than the complex many-electron wavefunction. DFT is widely used to optimize molecular geometries and calculate various ground-state properties such as vibrational frequencies, bond lengths, and bond angles. epstem.netmdpi.com For heterocyclic compounds, DFT calculations, often using the B3LYP functional, provide a reliable balance between computational cost and accuracy for predicting structural parameters and electronic properties. epstem.netresearchgate.netaimspress.com These theoretical calculations are often compared with experimental data, where available, to validate the computational model. mdpi.comnih.gov The optimized molecular structure serves as the basis for further analyses, including the study of frontier molecular orbitals and molecular electrostatic potential. epstem.netaimspress.com

To understand the behavior of molecules upon absorption of light, such as in UV-Vis spectroscopy, methods that can describe electronic excited states are required. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is well-suited for this purpose. aimspress.com It is a powerful tool for calculating the energies of vertical electronic transitions, which correspond to the absorption maxima in an electronic spectrum. nih.gov By applying TD-DFT, one can predict the UV-Vis absorption wavelengths of this compound and analyze the nature of the electronic transitions involved, for instance, whether they are n → π* or π → π* transitions. This information is valuable for understanding the photophysical properties of the molecule.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, PW91, BLYP) approximates the exchange-correlation energy, which is a key component of the total energy in DFT. nih.gov The basis set is a set of mathematical functions used to build the molecular orbitals (e.g., 6-31G(d,p), cc-pVTZ). epstem.netgaussian.com

For organic molecules containing heteroatoms, such as pyridine (B92270) derivatives, the Pople-style basis set 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed to achieve reliable results. wu.ac.thirjweb.comnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary for an accurate description of bonding and non-bonding interactions. gaussian.com The B3LYP hybrid functional is a popular choice that often yields results in good agreement with experimental findings for a wide range of organic compounds. epstem.netmdpi.com The selection process involves balancing the desired accuracy with the computational resources available, as larger basis sets and more complex functionals require significantly more computational time.

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d,p) | A widely used combination for geometry optimization and electronic properties of organic molecules. epstem.net |

| B3LYP | 6-311++G(d,p) | Offers higher accuracy, especially for systems with anions or weak interactions, due to diffuse and polarization functions. wu.ac.th |

| PW91 | DNP | A generalized gradient approximation (GGA) functional used for studying molecular geometry and electron distribution. nih.gov |

| BLYP | DNP | Another GGA functional often used in DFT calculations for similar purposes as PW91. nih.gov |

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental information about the reactivity and stability of a molecule. For this compound, this involves examining the distribution and energy of its frontier molecular orbitals and its electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. aimspress.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic transitions. nih.gov Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. aimspress.com The analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance during a chemical reaction.

Hypothetical Frontier Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.5 to -6.0 | Represents the electron-donating capability of the molecule. |

| E(LUMO) | -1.5 to -1.0 | Represents the electron-accepting capability of the molecule. |

| Energy Gap (ΔE) | 4.5 to 5.0 | A larger gap signifies higher stability and lower chemical reactivity. aimspress.com A smaller gap implies the opposite. nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. aimspress.com The MEP surface is colored according to the local electrostatic potential value. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms.

Green Regions: Represent areas of neutral or near-zero potential.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

No specific NBO analysis data for this compound was found in the conducted search. This type of analysis would typically provide insights into the electronic structure, such as charge distribution, hybridization of atoms, and the nature of bonding and antibonding interactions within the molecule.

Spectroscopic Property Prediction

Computational Prediction of NMR Chemical Shifts

The search did not yield any studies that have computationally predicted the 1H and 13C NMR chemical shifts for this compound. Such predictions are valuable for the structural elucidation of novel compounds.

Simulated IR and Raman Spectra

There are no available simulated IR and Raman spectra for this compound in the searched literature. These simulations are instrumental in assigning vibrational modes observed in experimental spectra.

Calculation of UV-Vis Absorption Maxima

No calculated UV-Vis absorption maxima for this compound were found. Time-dependent DFT (TD-DFT) is the standard method for such calculations, providing information about the electronic transitions within the molecule.

Reactivity and Stability Investigations

Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Specific data on global and local reactivity descriptors, such as the electrophilicity index, for this compound is not present in the available literature. These descriptors are crucial for understanding the chemical reactivity and stability of a compound.

Conformational Analysis and Tautomeric Stability

The conformational flexibility and tautomeric equilibria of heterocyclic compounds are critical determinants of their chemical behavior and biological activity. For this compound, several tautomeric forms can exist, including the dione (B5365651) form and various enol forms. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of the substituents.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the tautomeric and conformational landscapes of molecules. By calculating the energies of different isomers, it is possible to predict their relative populations and identify the most stable forms. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide reliable energetic and structural information. ruc.dkresearchgate.net

For analogous systems like 1-(n-pyridinyl)butane-1,3-diones, DFT calculations have been successfully employed to study the keto-enol tautomerism. ruc.dkresearchgate.net These studies reveal that the relative energies of the tautomers are often within a few kcal/mol, indicating that multiple forms can coexist in equilibrium. The presence of intramolecular hydrogen bonds in the enol forms can significantly contribute to their stability.

| Tautomeric Form | Description | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| This compound | Diketone form | Baseline (0.0) | Two carbonyl groups |

| 3-chloro-2-hydroxy-1H-pyridin-4-one | Enol form | Lower | Potential for intramolecular hydrogen bonding, aromatic character |

| 3-chloro-4-hydroxy-1H-pyridin-2-one | Enol form | Lower | Potential for intramolecular hydrogen bonding, aromatic character |

Note: The predicted relative energies are qualitative and based on trends observed in similar compounds. Actual values would require specific DFT calculations for this compound.

The conformational analysis would further explore the rotational barriers around single bonds, particularly the orientation of the hydroxyl group in the enol tautomers. The planarity of the pyridine ring is generally maintained, but slight puckering can occur depending on the substitution pattern and intermolecular interactions in the solid state.

Investigation of Reaction Mechanisms via Transition State Calculations

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic routes. Transition state theory, in conjunction with computational chemistry, provides a powerful framework for elucidating reaction pathways, identifying intermediates, and calculating activation energies. For this compound, several types of reactions can be envisaged, including nucleophilic substitution at the chlorinated carbon.

DFT calculations are instrumental in locating the transition state (TS) for a given reaction, which represents the highest energy point along the reaction coordinate. wwnorton.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

A pertinent example is the nucleophilic aromatic substitution (SNA_r) at the C3 position. The reaction of this compound with a nucleophile would likely proceed through a Meisenheimer-type intermediate. Computational studies can model this process, calculating the geometries and energies of the reactants, the transition state leading to the intermediate, the intermediate itself, and the final products. stackexchange.com

For instance, in the reaction with an amine nucleophile, the computational investigation would involve:

Geometry Optimization: Optimizing the structures of the reactants (this compound and the amine), the transition state, the Meisenheimer intermediate, and the products.

Frequency Calculations: Confirming the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while the transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Determining the relative energies of all species to construct a reaction energy profile, including the activation energy.

Studies on related systems, such as the nucleophilic substitution on 2-chloropyridines, have shown that DFT calculations can accurately predict the feasibility and mechanism of such reactions. nih.govlookchem.com The calculated activation barriers provide quantitative insights into the reaction kinetics. For example, a study on the reaction of acyl chlorides with pyridine identified a transition state with a specific geometry and a calculated free energy barrier, which was significantly lower than an alternative pathway, thus indicating the preferred mechanism. nih.gov

| Reaction Type | Computational Approach | Key Information Obtained |

|---|---|---|

| Nucleophilic Aromatic Substitution | DFT (e.g., B3LYP/6-31G*) | Transition state geometry, activation energy, reaction energy profile |

| Tautomerization | DFT with solvent models | Transition states for proton transfer, activation barriers between tautomers |

Non-Linear Optical (NLO) Properties Calculations

Materials with significant non-linear optical (NLO) properties are in high demand for applications in optoelectronics, including optical signal processing and data storage. Organic molecules, particularly those with donor-acceptor systems and extensive π-conjugation, often exhibit large NLO responses. The theoretical prediction of NLO properties is a valuable tool for the rational design of new NLO materials.

The NLO response of a molecule is characterized by its hyperpolarizability (β). Computational chemistry, especially DFT methods, can be used to calculate the components of the hyperpolarizability tensor. These calculations are typically performed using a suitable functional and basis set, often in conjunction with time-dependent DFT (TD-DFT) to study the excited-state properties that are crucial for NLO phenomena.

For pyridine derivatives, the presence of the nitrogen atom introduces an asymmetry in the electron distribution, which can enhance the NLO response. The substitution pattern on the pyridine ring plays a critical role. Electron-donating and electron-withdrawing groups strategically placed on the ring can significantly increase the hyperpolarizability. In this compound, the chloro group acts as an electron-withdrawing group, while the dione system also influences the electronic distribution.

The calculation of NLO properties for a molecule like this compound would involve:

Optimization of the molecular geometry.

Calculation of the static first hyperpolarizability (β₀).

Analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer characteristics.

Computational studies on various pyridine derivatives have demonstrated a strong correlation between their molecular structure and NLO properties. For example, the calculated hyperpolarizability of 2-aminopyridinium p-toluenesulphonate confirmed its good non-linear behavior. The analysis of its HOMO-LUMO gap provided insights into its electronic and optical properties.

| NLO Property | Computational Method | Significance |

|---|---|---|

| First Hyperpolarizability (β) | DFT/TD-DFT (e.g., B3LYP/6-311++G(d,p)) | Quantifies the second-order NLO response |

| Dipole Moment (μ) | DFT | Indicates the asymmetry of charge distribution |

| Polarizability (α) | DFT | Measures the linear response to an electric field |

3 Chloro 1h Pyridine 2,4 Dione As a Versatile Synthetic Intermediate

Precursor for Novel Heterocyclic Scaffolds

The strategic placement of chloro, ketone, and amine functionalities makes 3-chloro-1H-pyridine-2,4-dione a valuable starting material for the synthesis of complex heterocyclic systems. Its reactivity allows for the construction of both fused and spirocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Construction of Annulated Pyridine (B92270) Systems

Annulated pyridine systems, which are pyridines fused with other rings, are readily accessible from pyridine derivatives. For instance, the reaction of 3-chloro-N-phenyl-pyridin-2-amine with palladium(II) acetate (B1210297) and triphenylphosphine (B44618) in N,N-dimethylformamide at 130 °C yields α-carboline. orgsyn.org This intramolecular cyclization demonstrates a method for creating fused heterocyclic systems.

Another approach involves the synthesis of thienopyridines, which can be further annulated with various heterocyclic rings. While not starting directly from this compound, the utility of substituted pyridines in forming polyannulated systems is well-established. For example, 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones can be used in domino reactions to produce thieno[2,3-b]pyridines, which are then further elaborated into thienopyridines polyannulated with pyridine, pyrimidine (B1678525), benzodiazocine, diazepine, and pyran rings. nih.gov

Furthermore, the synthesis of pyrido[2,3-d]pyrimidines highlights the versatility of functionalized pyridines. Chlorination of 6-aryl-3-cyano-2-pyridone-4-carboxylic acid can lead to the formation of a triazinopyridine derivative when treated with acetyl hydrazine, or a tetrazinopyridine derivative with sodium azide. researchgate.net These reactions showcase the potential for building complex fused systems from appropriately substituted pyridine precursors.

A notable example of annulation is the preparation of 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a fused bicyclic system. nih.gov This compound itself serves as a building block for more complex molecules. The synthesis of complex annulated pyrido[2,3-d]pyrimidines can also be achieved through intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes derived from functionalized uracils. beilstein-journals.org

Synthesis of Spiro Compounds Incorporating the Pyridine-2,4-dione Moiety

The synthesis of spiro compounds, characterized by a single atom being part of two rings, is a growing area of interest. While direct examples starting from this compound are not prevalent in the provided results, the synthesis of spiro compounds from related pyridine and dione (B5365651) structures illustrates the potential synthetic routes.

For instance, novel spiro[dihydropyridine-oxindoles] can be synthesized through a three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org This method provides a straightforward approach to complex spiroheterocycles. Another strategy involves the dearomative spirocyclization of 4-(1′-hydroxycyclobutyl)pyridines induced by an electrophile, leading to spirocyclic dihydropyridines. nih.gov This reaction can be activated by various agents, including chloroformates and Boc-anhydride, to produce a range of spirocycles. nih.gov

The synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives has been achieved via a one-pot condensation reaction of aminocyclohexane derivatives with benzaldehyde (B42025). rsc.org This demonstrates the construction of spiro systems incorporating a fused pyrimidine ring. Additionally, 3-chloro-spirothiopyran derivatives have been synthesized from 3-chloro-2,6-diaryl-4H-thiopyran-4-ones, showcasing the use of chlorinated heterocyclic ketones in spirocyclization reactions. researchgate.net

Role in Medicinal Chemistry Synthesis (Excluding Biological Activity and Structure-Activity Relationship Discussion)

The structural motifs present in this compound make it an attractive building block for the synthesis of drug-like molecules. Its chemical reactivity allows for the introduction of diverse substituents and the construction of complex molecular architectures relevant to medicinal chemistry programs.

Building Block for Drug-like Molecules (Focus on Synthetic Strategy and Chemical Transformations)

The pyridine-2(1H)-one moiety is a key "hinge-binder" motif in many kinase inhibitors. nih.gov The synthesis of 3,4-disubstituted pyridin-2(1H)-ones often starts from precursors like 2-chloro-4-fluoronicotinic acid. nih.gov A typical synthetic sequence involves a selective SNAr reaction, followed by amide coupling and subsequent transformations to build the desired molecular complexity. nih.govbeilstein-journals.org

The 3-chloropyridine (B48278) unit is also a precursor for the generation of 3,4-pyridyne intermediates. nih.gov These highly reactive species can undergo regioselective difunctionalization. For example, lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by reaction with a Grignard reagent and subsequent heating generates a 3,4-pyridyne, which can then be trapped with various electrophiles to produce 2,3,4-trisubstituted pyridines. nih.gov This methodology has been applied to the synthesis of a key intermediate for (±)-paroxetine. nih.gov

The dihydropyridone core, closely related to the pyridine-2,4-dione structure, is a versatile scaffold. 3,4-Dihydro-2(1H)-pyridones can be converted into aromatic pyridines or serve as precursors for more complex fused systems like 1,5-benzodiazepines fused to a dihydropyridine (B1217469) moiety. nih.gov

Development of Diverse Derivatized Libraries

The creation of chemical libraries with diverse structures is a cornerstone of modern drug discovery. The reactivity of this compound and related scaffolds allows for the efficient generation of such libraries.

A 3-step, one-pot process has been developed for the production of 3,4-disubstituted pyridin-2(1H)-one libraries. beilstein-journals.org This process involves amide coupling, Boc deprotection with concomitant ionic reduction of a pyridine–OAt bond, and purification, leading to a library of 60 final compounds with a median yield of 47%. beilstein-journals.org This streamlined approach is highly efficient for generating a multitude of derivatives for screening purposes.

The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives provides another example of library development. nih.gov By systematically modifying substituents on the pyridine ring and the nature of an amino residue, a series of eight new compounds were synthesized for further evaluation. nih.gov

Solid-phase organic synthesis (SPOS) has also been employed for the creation of 3,4-dihydro-2(1H)-pyridone libraries. nih.gov This technique facilitates the rapid assembly of diverse molecules on a solid support, simplifying purification and isolation of the final products. The use of microwave-assisted multicomponent reactions has further accelerated the synthesis of these libraries, often with high yields. nih.gov

Advanced Research Prospects and Methodological Innovations for 3 Chloro 1h Pyridine 2,4 Dione Chemistry

Emerging Synthetic Strategies

The development of efficient and modular synthetic routes is paramount to unlocking the full potential of 3-chloro-1H-pyridine-2,4-dione and its analogs. Traditional methods for pyridine (B92270) synthesis often face limitations in terms of functional group tolerance and regioselectivity. illinois.edunih.gov However, recent advancements are paving the way for more sophisticated and versatile approaches.

One promising avenue lies in the exploration of cascade reactions, which allow for the construction of complex molecular frameworks in a single, efficient step. nih.gov For instance, a novel method for preparing highly substituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling, electrocyclization, and air oxidation. nih.govorganic-chemistry.org This approach offers good to excellent isolated yields and demonstrates high functional group tolerance. nih.govorganic-chemistry.org

Furthermore, the strategic functionalization of the pyridine core is a key area of development. The inherent reactivity of pyridine, which favors nucleophilic substitution at the C-2 and C-4 positions, provides a foundation for introducing diverse substituents. nih.gov Modern strategies are focused on overcoming the challenges associated with electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov The development of milder and more selective methods for C-H functionalization is a significant step forward. illinois.edu

Recent research has also highlighted the synthesis of pyridine derivatives through multi-component reactions. For example, a four-component one-pot reaction has been successfully employed to synthesize enaminonitrile pyridine derivatives using thermal or microwave irradiation techniques. nih.gov Such methods offer the advantage of building molecular complexity from simple and readily available starting materials in a single operation.

The table below summarizes some of the emerging synthetic strategies for pyridine derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages | Reference |

| Cascade Reactions | Multi-step process in a single pot | Increased efficiency, reduced waste | nih.govorganic-chemistry.org |

| C-H Functionalization | Direct modification of C-H bonds | Atom economy, access to novel derivatives | illinois.edu |

| Multi-component Reactions | Combining three or more reactants in one step | High efficiency, molecular diversity | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Faster reaction times, higher yields | acs.org |

Interdisciplinary Approaches in Pyridine-2,4-dione Research

The versatility of the pyridine-2,4-dione scaffold extends far beyond traditional organic chemistry, finding applications in a multitude of scientific disciplines. This interdisciplinary approach is crucial for discovering new functionalities and applications for compounds like this compound.

In the realm of medicinal chemistry , pyridine derivatives are integral components of numerous pharmaceuticals. nih.gov They are found in drugs with a wide range of therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. nih.govyoutube.com The pyridine motif can enhance a drug's biochemical potency, metabolic stability, and permeability. nih.gov For instance, the substitution of a phenyl group with a pyridine ring has been shown to significantly improve the potency of certain kinase inhibitors. nih.gov The development of novel pyridine-2,4-dione derivatives as potential inhibitors of enzymes like eukaryotic elongation factor-2 kinase (eEF-2K) and Met kinase is an active area of research. nih.govnih.govacs.org

The field of materials science also presents exciting opportunities for pyridine-2,4-dione chemistry. The unique electronic properties of the pyridine ring make it a valuable component in the design of functional materials. nih.gov These can include organophotoredox catalysts and materials with enhanced two-photon absorption properties for applications in imaging and therapy. iict.res.in

Furthermore, the intersection of pyridine chemistry with agrochemical research has led to the development of new herbicides. For example, compounds containing a 2,3-dihydro illinois.edunih.govthiazolo[4,5-b]pyridine scaffold have shown potent herbicidal activity. beilstein-journals.org This suggests that derivatives of this compound could also be explored for their potential as agrochemicals.

Computational Chemistry in Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. electrochemsci.org It provides invaluable insights into molecular structure, reactivity, and reaction mechanisms, thereby guiding and accelerating the experimental design process. nih.govelectrochemsci.org

In the context of this compound chemistry, DFT calculations can be employed to:

Predict Reaction Outcomes: By modeling the reaction pathways and transition states, DFT can help predict the feasibility and selectivity of a proposed synthetic route. For example, DFT studies have been used to understand the divergent reactivity of dihydroisoquinolines with Meldrum's acid, which can lead to either pyrimidinones (B12756618) or oxazinanediones depending on the substituent. acs.orgacs.org

Elucidate Reaction Mechanisms: Computational studies can provide a detailed understanding of the step-by-step mechanism of complex reactions, which is often difficult to determine experimentally. This knowledge is crucial for optimizing reaction conditions and improving yields. acs.orgacs.org

Investigate Molecular Properties: DFT calculations can predict various molecular properties, such as electronic structure, orbital energies (HOMO and LUMO), and molecular electrostatic potential. electrochemsci.orgrsc.org These properties are directly related to the reactivity and potential applications of a molecule. For instance, the energy gap between the HOMO and LUMO can indicate the chemical reactivity of a compound. rsc.org

Guide Drug Design: In medicinal chemistry, computational docking studies can predict how a molecule will bind to a biological target, such as an enzyme or receptor. nih.gov This allows for the rational design of more potent and selective drug candidates. Docking studies have been instrumental in the development of novel inhibitors for targets like PARP-1 and various kinases. acs.orgnih.gov

The following table presents key quantum chemical parameters that can be calculated using DFT and their significance in understanding the properties of pyridine derivatives.

| Parameter | Description | Significance | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons | rsc.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons | rsc.org |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and stability | electrochemsci.orgrsc.org |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution on the molecule | Predicts sites for electrophilic and nucleophilic attack | electrochemsci.org |

Q & A

Basic: What are the common synthetic routes for 3-chloro-1H-pyridine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclization of substituted pyridine precursors or halogenation of preformed pyridine-dione frameworks. For example, thiazolidine-2,4-dione derivatives are synthesized via Knoevenagel condensation followed by halogenation (e.g., using POCl₃ or SOCl₂) . Optimization includes:

- Temperature control : Higher temperatures (80–100°C) improve chlorination efficiency but may increase side products.

- Catalyst selection : Lewis acids like ZnCl₂ enhance regioselectivity.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Basic: How are the physical properties (e.g., melting point, solubility) of this compound determined experimentally?

Methodological Answer:

- Melting point : Differential Scanning Calorimetry (DSC) or capillary tube methods under controlled heating rates (2–5°C/min) .

- Solubility : Phase solubility analysis in solvents like DMSO, ethanol, or water at 25°C, monitored via UV-Vis spectroscopy (λmax ~250–300 nm for pyridine derivatives) .

- Crystallinity : X-ray powder diffraction (XRPD) identifies polymorphic forms .

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and spectroscopic methods?

Methodological Answer:

- X-ray crystallography : SHELX software refines crystal structures, resolving tautomerism or positional isomerism (e.g., distinguishing between keto-enol forms). Twin refinement may be required for non-merohedral twinning .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400/100 MHz) identifies substituent positions via coupling patterns (e.g., J = 8–10 Hz for adjacent protons on the pyridine ring) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺) and fragmentation pathways .

Advanced: What strategies are used to analyze the biological activity of this compound derivatives in drug discovery?

Methodological Answer:

- In vitro assays :

- Structure-Activity Relationship (SAR) : Substituent variation (e.g., chloro vs. methyl groups) correlates with potency. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Advanced: How can reaction mechanisms for substitutions on the pyridine-dione core be elucidated?

Methodological Answer:

- Kinetic studies : Monitoring reaction progress via HPLC to identify intermediates (e.g., SN² vs. radical pathways) .

- Isotopic labeling : ¹⁸O or deuterium tracing in hydrolysis/dehalogenation reactions .

- Computational modeling : Density Functional Theory (DFT) calculates activation energies and transition states (Gaussian 16) .

Advanced: How should contradictory data on reaction yields or biological activity be addressed in reproducibility studies?

Methodological Answer:

- Controlled variables : Standardize solvents, catalysts, and temperature across labs.

- Byproduct analysis : LC-MS identifies impurities affecting bioactivity (e.g., dimerization products) .

- Statistical validation : Use ANOVA to assess significance of reported differences (p < 0.05) .

Basic: What computational tools are recommended for predicting the electronic properties of this compound?

Methodological Answer:

- DFT software : Gaussian 16 or ORCA calculates HOMO-LUMO gaps and electrostatic potential maps .

- Molecular dynamics : GROMACS simulates solvation effects and conformational stability .

Advanced: How are advanced chromatographic techniques applied to purify this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products